molecular formula C28H48O2 B1260210 Macdougallin

Macdougallin

Cat. No. B1260210
M. Wt: 416.7 g/mol
InChI Key: UABOMWGETQHETN-SWSFJFIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macdougallin is a natural product found in Myrtillocactus geometrizans with data available.

Scientific Research Applications

Cancer Cell Growth Inhibition

Macdougallin has been studied for its effects on cancer cells. A study investigated the impact of macdougallin on colon and breast cancer cells, specifically HCT-15 and MCF-7 cell lines. The research found that macdougallin induced growth inhibition and apoptosis in a time- and dose-dependent manner. Additionally, it was observed that macdougallin led to cell cycle arrest and increased the proportion of cells in the G0/G1 phase, along with inducing PARP cleavage in these cancer cells (Bolaños-Carrillo et al., 2015).

Insect Growth Regulation

Macdougallin has also been found to exhibit insecticidal and insect growth regulatory activity. In a study focusing on its effects against Spodoptera frugiperda (a pest of corn) and Tenebrio molitor (a pest of stored grains), macdougallin showed significant activity. This compound was found to influence pre-emergence metabolism in Coleoptera and delay pupation in S. frugiperda larvae. The study highlights its potential as a natural insecticidal agent (Cespedes et al., 2005).

Anti-Inflammatory Properties

Research has also been conducted on the anti-inflammatory activities of macdougallin. In studies using mouse and rat models, macdougallin demonstrated inhibitory effects on induced edema, comparable to indomethacin, a standard anti-inflammatory drug. The compound also exhibited cytotoxicity against various human cancer cell lines, indicating its potential in cancer therapy as well (Salazar et al., 2011).

properties

Product Name

Macdougallin

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,6S,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)21-11-14-28(6)23-17-25(30)24-16-20(29)10-13-26(24,4)22(23)12-15-27(21,28)5/h18-21,24-25,29-30H,7-17H2,1-6H3/t19-,20+,21-,24-,25+,26-,27-,28+/m1/s1

InChI Key

UABOMWGETQHETN-SWSFJFIFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

synonyms

macdougallin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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